5-Ethyl-2-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methylmorpholine is a heterocyclic organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a colorless liquid with a mildly amine-like odor. This compound features a six-membered ring containing both nitrogen and oxygen atoms, making it a member of the morpholine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylmorpholine typically involves the reaction of 2-methylmorpholine with ethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in 2-methylmorpholine attacks the ethyl halide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It participates in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted morpholine derivatives .
Scientific Research Applications
5-Ethyl-2-methylmorpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a reagent in biochemical assays and as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylmorpholine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The specific pathways and targets depend on the context of its use, such as in drug synthesis or biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the ethyl and methyl substituents.
2-Methylmorpholine: Similar structure but without the ethyl group.
5-Ethylmorpholine: Similar structure but without the methyl group.
Uniqueness
5-Ethyl-2-methylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other morpholine derivatives may not be suitable .
Properties
IUPAC Name |
5-ethyl-2-methylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-7-5-9-6(2)4-8-7/h6-8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGOCGNQLBTUAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(CN1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394215 |
Source
|
Record name | 5-ethyl-2-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743444-85-1 |
Source
|
Record name | 5-ethyl-2-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.